molecular formula C16H35NO2Si B14566505 Trimethylsilyl dihexylcarbamate CAS No. 61355-43-9

Trimethylsilyl dihexylcarbamate

Cat. No.: B14566505
CAS No.: 61355-43-9
M. Wt: 301.54 g/mol
InChI Key: XELZIYKIHDRTCC-UHFFFAOYSA-N
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Description

Trimethylsilyl dihexylcarbamate is an organosilicon compound characterized by a carbamate functional group (-OCONR₂) modified with a trimethylsilyl (TMS) group and two hexyl chains. This structure combines the hydrolytic stability of silyl groups with the versatility of carbamates, making it valuable in organic synthesis, polymer chemistry, and materials science. The TMS group enhances lipophilicity and thermal stability, which are critical for applications requiring controlled release or resistance to harsh conditions .

Properties

CAS No.

61355-43-9

Molecular Formula

C16H35NO2Si

Molecular Weight

301.54 g/mol

IUPAC Name

trimethylsilyl N,N-dihexylcarbamate

InChI

InChI=1S/C16H35NO2Si/c1-6-8-10-12-14-17(15-13-11-9-7-2)16(18)19-20(3,4)5/h6-15H2,1-5H3

InChI Key

XELZIYKIHDRTCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl dihexylcarbamate typically involves the reaction of hexylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which then reacts with carbon dioxide to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl dihexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while reduction can produce simpler silanes .

Scientific Research Applications

Trimethylsilyl dihexylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilyl dihexylcarbamate involves the formation of a stable silyl ether, which protects reactive functional groups during chemical reactions. The trimethylsilyl group can be selectively removed under mild conditions, such as treatment with fluoride ions, to regenerate the original functional group .

Comparison with Similar Compounds

DI-HEMA Trimethylhexyl Dicarbamate (CAS: 72869-86-4)

  • Structural Differences : DI-HEMA incorporates hydroxyethyl methacrylate (HEMA) groups, whereas Trimethylsilyl dihexylcarbamate features hexyl chains and a TMS group.
  • Applications: The HEMA groups in DI-HEMA enhance cross-linking in polymer matrices (e.g., dental resins), while the TMS and hexyl groups in this compound improve solubility in nonpolar solvents and thermal stability .
  • Reactivity : DI-HEMA’s hydroxyl groups participate in radical polymerization, whereas the TMS group in this compound acts as a protective moiety, resisting nucleophilic attack.

Silyl-Containing Compounds

Trimethyl Silyl Triflate (CAS: 27607-77-8)

  • Functionality : A strong silylating agent used to introduce TMS groups. Unlike this compound, it is highly reactive due to the triflate leaving group.
  • Applications : Primarily employed as a catalyst in glycosylation and silylation reactions, whereas this compound serves as a stable intermediate or protective group .
  • Stability : Trimethyl Silyl Triflate is moisture-sensitive, while this compound’s carbamate backbone offers greater hydrolytic stability.

Trisilylamine (CAS: SIT8715.8)

  • Structure : H₉NSi₃, featuring three silyl groups bonded to nitrogen.
  • Reactivity : Acts as a precursor in silicon nitride production. The absence of carbamate functionality limits its use in organic synthesis compared to this compound .

Hexamethyldisiloxane (CAS: 107-46-0)

  • Physical Properties: A nonpolar solvent with a low boiling point (~100°C). In contrast, this compound’s hexyl chains likely increase its viscosity and boiling point.
  • Applications : Used in silicone production and as a lubricant, whereas this compound finds niche roles in specialty polymers .

Precursor Compounds

Hexamethylene Diisocyanate (CAS: 822-06-0)

  • Role in Synthesis : A precursor for carbamates via reaction with alcohols. This compound could theoretically be synthesized from hexamethylene diisocyanate and a silylated alcohol.
  • Hazards : Hexamethylene diisocyanate is toxic and sensitizing, requiring careful handling. The final carbamate product is typically less hazardous .

Data Table: Key Properties of this compound and Analogues

Compound CAS Number Key Functional Groups Primary Applications Stability Notes
This compound Not Provided TMS, carbamate, hexyl Protective groups, polymers High thermal and hydrolytic stability
DI-HEMA Trimethylhexyl Dicarbamate 72869-86-4 HEMA, carbamate Dental resins, cross-linked polymers Polymerizes under UV/heat
Trimethyl Silyl Triflate 27607-77-8 TMS, triflate Silylation catalyst Moisture-sensitive
Hexamethyldisiloxane 107-46-0 Disiloxane Solvent, silicone production Low boiling point, inert
Hexamethylene Diisocyanate 822-06-0 Diisocyanate Carbamate precursor Highly reactive, toxic

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